3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine
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Overview
Description
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that features a unique structure combining multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include pyridine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Pyridyl N-(5-Chloro-2-methylphenyl)carbamate: This compound shares a similar pyridyl and chlorinated aromatic structure but differs in its functional groups.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine: This compound has a similar pyridyl and methylphenyl structure but includes an amino group instead of a chloro group.
7-Chloro-2-(4-pyridyl)benzothiazole: This compound features a pyridyl and chlorinated aromatic structure but differs in its heterocyclic rings.
Uniqueness
The uniqueness of 3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine lies in its combination of multiple heterocyclic rings and specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H12ClN7 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H12ClN7/c1-11-2-3-13(19)8-15(11)26-17-14(9-22-26)18-23-16(24-25(18)10-21-17)12-4-6-20-7-5-12/h2-10H,1H3 |
InChI Key |
UKVVKWKEOKERPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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